molecular formula C17H27NO4 B3060782 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt CAS No. 839705-03-2

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt

Cat. No. B3060782
CAS RN: 839705-03-2
M. Wt: 309.4 g/mol
InChI Key: PZZVOHPSNLLPGX-UHFFFAOYSA-N
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Description

“1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt” is a chemical compound with the CAS Number: 839705-03-2 . It has a molecular weight of 309.41 and its IUPAC name is 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of this compound involves a reaction that is quenched with ethyl acetate while maintaining the temperature below 10 ºC . The reaction mixture is then transferred to a beaker, cooled externally in an ice-salt bath, and treated very cautiously with a 25% aqueous NaOH solution .


Molecular Structure Analysis

The molecular formula of “1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt” is C17H27NO4 . The average mass is 309.401 Da and the monoisotopic mass is 309.194000 Da .


Chemical Reactions Analysis

The compound is involved in a reaction that is quenched with ethyl acetate . The reaction mixture is then treated with a 25% aqueous NaOH solution .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 309.41 and its storage temperature is 2-8 C .

Scientific Research Applications

Antidepressant Activity

Venlafaxine is primarily recognized as an antidepressant. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). By inhibiting the reuptake of both serotonin and norepinephrine, it enhances their availability in the synaptic cleft, leading to improved mood regulation. Clinically, venlafaxine is prescribed for major depressive disorder, generalized anxiety disorder, and social anxiety disorder .

Metabolite of Venlafaxine: N,O-Didesmethylvenlafaxine

Venlafaxine undergoes metabolism in the liver, resulting in several metabolites. One of these is N,O-Didesmethylvenlafaxine , which retains some pharmacological activity. Researchers study this metabolite to understand its effects and potential therapeutic applications .

Synthesis Intermediates

Venlafaxine serves as an intermediate in the synthesis of other compounds. For instance:

Other Pharmacological Activities

Venlafaxine and its derivatives exhibit additional activities:

Chemical Derivatives

Researchers have synthesized various derivatives of venlafaxine, modifying its structure to explore new properties. Examples include:

Formulation Development

Venlafaxine is used in pharmaceutical formulations, such as extended-release capsules. Researchers continue to optimize these formulations for better drug delivery and patient compliance.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

acetic acid;1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H4O2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;1-2(3)4/h5-8,14,17H,2-4,9-11,16H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVOHPSNLLPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt

CAS RN

839705-03-2
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=839705-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-1-[2-amino-1(4-methoxyphenyl)ethyl]cyclohexanol acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt
Reactant of Route 6
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt

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